7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound with the molecular formula C6H3IN2O2S. It belongs to the class of benzothiadiazines, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the iodination of 4H-1lambda6,2,4-benzothiadiazine-1,1-dione. This can be achieved through various methods, including:
Direct Iodination: Using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Electrophilic Substitution: Employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or thiols.
Substitution: Halogen exchange reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-1lambda6,2,4-benzothiadiazine-1,1-dione: The parent compound without the iodine substitution.
7-bromo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: A similar compound with a bromine atom instead of iodine.
7-chloro-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5IN2O2S |
---|---|
Molecular Weight |
308.10 g/mol |
IUPAC Name |
7-iodo-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H5IN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10) |
InChI Key |
HPAPZYCEZXCHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)S(=O)(=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.